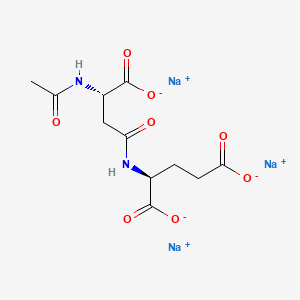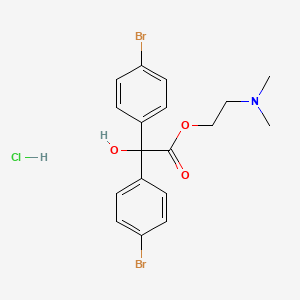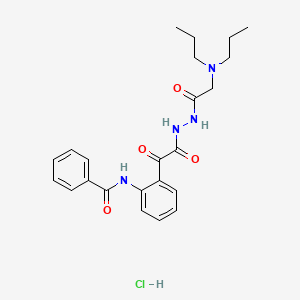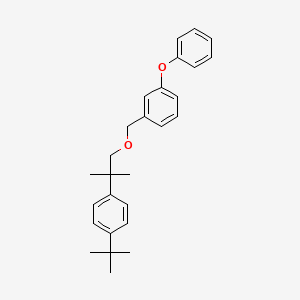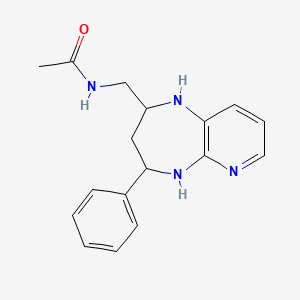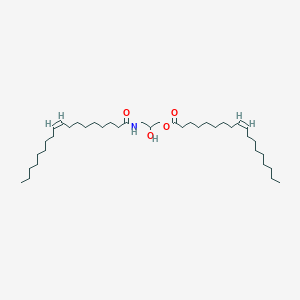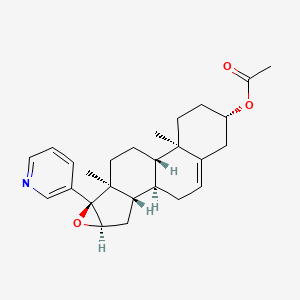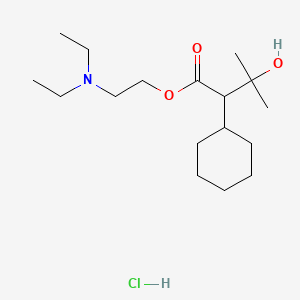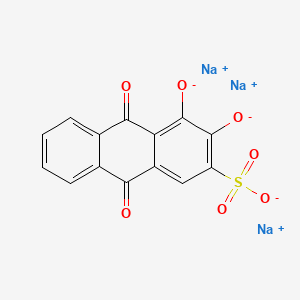![molecular formula C50H48F9IrN3O9P3S3 B12768047 acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate CAS No. 207747-31-7](/img/structure/B12768047.png)
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate” is a complex organometallic compound It consists of acetonitrile, a phosphine ligand with multiple phenyl groups, an iridium ion in the +3 oxidation state, and trifluoromethanesulfonate as a counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium(3+) with the phosphine ligand in the presence of acetonitrile and trifluoromethanesulfonate. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the following steps:
Ligand Preparation: The phosphine ligand is synthesized by reacting diphenylphosphine with a suitable alkylating agent to introduce the desired substituents.
Complex Formation: The iridium(3+) salt is dissolved in acetonitrile, and the phosphine ligand is added. The mixture is stirred under an inert atmosphere.
Addition of Trifluoromethanesulfonate: Trifluoromethanesulfonate is added to the reaction mixture to form the final complex.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation-Reduction: The iridium center can participate in redox reactions, changing its oxidation state.
Substitution: The phosphine ligands can be substituted with other ligands under appropriate conditions.
Coordination: The compound can coordinate with other molecules or ions, forming new complexes.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen, for oxidation reactions.
Reducing Agents: Such as sodium borohydride or hydrazine, for reduction reactions.
Substitution Reagents: Such as halides or other phosphines, for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution may produce new phosphine-iridium complexes.
科学的研究の応用
This compound has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and carbon-carbon bond formation.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent or in drug delivery systems.
Coordination Chemistry: It serves as a model compound for studying coordination chemistry and the behavior of organometallic complexes.
作用機序
The mechanism of action of this compound involves the coordination of the iridium center with substrates, facilitating various chemical transformations. The phosphine ligands stabilize the iridium center and modulate its reactivity. The trifluoromethanesulfonate counterion helps maintain charge balance and solubility.
類似化合物との比較
Similar Compounds
Ruthenium Complexes: Compounds with ruthenium, such as acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;ruthenium(2+);trifluoromethanesulfonate.
Uniqueness
The uniqueness of the iridium complex lies in its specific reactivity and stability, which can differ significantly from rhodium and ruthenium complexes. Iridium complexes are often more stable and can participate in a wider range of catalytic reactions.
特性
CAS番号 |
207747-31-7 |
|---|---|
分子式 |
C50H48F9IrN3O9P3S3 |
分子量 |
1387.3 g/mol |
IUPAC名 |
acetonitrile;[3-diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;iridium(3+);trifluoromethanesulfonate |
InChI |
InChI=1S/C41H39P3.3C2H3N.3CHF3O3S.Ir/c1-41(32-42(35-20-8-2-9-21-35)36-22-10-3-11-23-36,33-43(37-24-12-4-13-25-37)38-26-14-5-15-27-38)34-44(39-28-16-6-17-29-39)40-30-18-7-19-31-40;3*1-2-3;3*2-1(3,4)8(5,6)7;/h2-31H,32-34H2,1H3;3*1H3;3*(H,5,6,7);/q;;;;;;;+3/p-3 |
InChIキー |
AJECJHNZUNBYRW-UHFFFAOYSA-K |
正規SMILES |
CC#N.CC#N.CC#N.CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)(CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ir+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


